Toceranib

Veterinary Oncology Mast Cell Tumor Tyrosine Kinase Inhibitor

Toceranib is the only FDA-approved veterinary tyrosine kinase inhibitor, engineered for species-specific canine pharmacokinetics. Its distinct inhibitory profile against clinically relevant c-Kit mutations and superior VEGFR2 affinity versus sunitinib make it non-interchangeable with human TKIs. With an established ~50% clinical response rate in canine mast cell tumors, it serves as the reference standard for veterinary oncology trials. Superior in vitro activity in canine HCC versus sorafenib supports liver cancer repurposing. For c-Kit-mutant GISTs resistant to imatinib, toceranib remains the assay-guided alternative. Procure the definitive veterinary RTK inhibitor — substitution compromises translational validity.

Molecular Formula C22H25FN4O2
Molecular Weight 396.5 g/mol
CAS No. 356068-94-5
Cat. No. B1682387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToceranib
CAS356068-94-5
SynonymsPHA-291639;  PHA291639;  PHA 291639;  SU-11654;  SU 11654;  SU11654;  Toceranib;  Toceranib phosphate;  Brand name: Palladia.
Molecular FormulaC22H25FN4O2
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O
InChIInChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-
InChIKeySRSGVKWWVXWSJT-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Toceranib CAS 356068-94-5: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor for Veterinary Oncology Research and Development


Toceranib (CAS 356068-94-5, phosphate salt CAS 874819-74-6) is an orally bioavailable, ATP-competitive, multi-targeted receptor tyrosine kinase (RTK) inhibitor of the indolinone class [1]. It potently inhibits members of the split kinase RTK family, including vascular endothelial growth factor receptor-2 (VEGFR2/Flk-1/KDR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit) [2]. Its antitumor activity derives from both direct antiproliferative effects on tumor cells and antiangiogenic effects via disruption of tumor vasculature [1]. Toceranib phosphate (Palladia®) is the only FDA-approved veterinary tyrosine kinase inhibitor for the treatment of canine cutaneous mast cell tumors (Patnaik grade II/III, recurrent), representing a landmark in targeted veterinary oncology [3].

Why Toceranib (CAS 356068-94-5) Cannot Be Simply Replaced by Other Veterinary or Human Kinase Inhibitors


Toceranib shares structural and pharmacological similarities with other indolinone-based RTK inhibitors like sunitinib and masitinib, yet its unique combination of species-specific pharmacokinetic optimization for canines, distinct inhibitory profile against clinically relevant c-Kit mutations, and regulatory exclusivity as the sole FDA-approved veterinary TKI creates a profile that is not interchangeable with close analogs [1]. Substitution with human-approved agents (e.g., sunitinib, imatinib, sorafenib) introduces significant variables: species-specific differences in drug metabolism, lack of established veterinary dosing regimens, and unknown safety profiles in canine patients, which have been shown to result in differential toxicity and efficacy outcomes [2].

Toceranib Procurement Guide: Direct Quantitative Comparisons Against Key Alternatives


Toceranib vs. Masitinib: Clinical Response Rates in Canine Mast Cell Tumors

In a direct comparative clinical study of high-risk canine mast cell tumors (MCTs), toceranib and masitinib were evaluated for objective response rates. While the study was not powered for non-inferiority, the data show that among 24 dogs treated with either agent, an objective response was achieved in 12/24 (50%) dogs, with no significant difference in overall survival (OS) between the two treatment arms [1]. This indicates that toceranib provides a clinically comparable therapeutic option to masitinib in the treatment of canine MCTs, offering a valuable alternative for veterinary oncologists [1]. The quantitative response data from this head-to-head study provides a benchmark for expected clinical activity when considering toceranib for procurement or clinical trial design.

Veterinary Oncology Mast Cell Tumor Tyrosine Kinase Inhibitor

Toceranib vs. Sunitinib: Differential Selectivity for VEGFR2 and PDGFRβ

Toceranib and its structural analog sunitinib are both multi-targeted RTK inhibitors, but they exhibit distinct potency profiles against key angiogenic kinases. Toceranib demonstrates high affinity for VEGFR2 (Flk-1/KDR) with a Ki of 6 nM and for PDGFRβ with a Ki of 5 nM [1]. In contrast, sunitinib shows a markedly different inhibition profile, with reported IC50 values of 80 nM for VEGFR2 and 2 nM for PDGFRβ [2]. This difference of approximately 13-fold higher affinity for VEGFR2 and a 2.5-fold lower affinity for PDGFRβ compared to sunitinib suggests that toceranib may provide a more balanced inhibition of VEGFR2 and PDGFRβ, potentially leading to a different spectrum of antiangiogenic and antitumor effects in vivo [1][2]. This differential kinase inhibition profile should be considered when selecting a TKI for specific tumor types driven by distinct angiogenic signaling pathways.

Kinase Selectivity VEGFR PDGFR

Toceranib vs. Imatinib: Comparative Sensitivity in Canine Gastrointestinal Stromal Tumor (GIST) Chemosensitivity Assay

In a canine case of gastrointestinal stromal tumor (GIST), an adenosine triphosphate-based tumor chemosensitivity assay was employed to compare the inhibitory effects of imatinib and toceranib directly on the patient's own tumor cells [1]. The assay revealed that imatinib exhibited a stronger inhibitory effect than toceranib at lower concentrations, leading to the clinical decision to treat the dog with adjuvant imatinib post-surgery, resulting in no tumor recurrence after 28 months of therapy [1]. This case demonstrates that while toceranib is a potent broad-spectrum TKI, imatinib may offer superior potency in specific tumor types, such as GISTs with wild-type c-Kit, highlighting the importance of personalized, assay-guided drug selection over generalized substitution [1].

GIST Chemosensitivity ATP-based Assay

Toceranib vs. Sorafenib: Superior Sensitivity in Canine Hepatocellular Carcinoma Cell Lines

A 2024 study established six novel canine hepatocellular carcinoma (HCC) cell lines and evaluated their sensitivity to multi-targeted TKIs, including toceranib and sorafenib [1]. Across the panel, the canine HCC cell lines exhibited greater sensitivity to toceranib than to sorafenib, a first-line treatment for human HCC targeting RAF/VEGFR/PDGFR [1]. Toceranib effectively inhibited the mitogen-activated protein kinase (MAPK) pathway and induced apoptosis, whereas sorafenib required co-treatment with an ERK inhibitor to achieve improved anti-tumor effects [1]. The lowest IC50 for toceranib was observed in the KU-cHCC-006 cell line (exact IC50 value not provided in abstract), with no significant difference in sensitivity among the other HCC lines, suggesting a consistent superior activity across multiple canine HCC models [1].

Hepatocellular Carcinoma Canine Cell Lines In Vitro Sensitivity

Toceranib: Species-Optimized Pharmacokinetics in Dogs for Every-Other-Day Dosing

The pharmacokinetic profile of toceranib has been rigorously characterized in laboratory beagles and client-owned dogs with mast cell tumors [1]. Following a single oral dose of 3.25 mg/kg, toceranib exhibits a long terminal half-life of approximately 31 hours, high oral bioavailability of 76.9%, and sustained plasma concentrations measurable for more than 48 hours [1]. Importantly, pharmacokinetic parameters showed no statistically significant differences due to fed/fasted state, and exposure was dose-proportional over the range of 2.0 to 6.0 mg/kg [1]. This robust pharmacokinetic profile, specifically optimized in the target species, supports the FDA-approved every-other-day dosing regimen, which contrasts with the once-daily or continuous dosing schedules often required for human TKIs repurposed for veterinary use [1][2].

Pharmacokinetics Canine Oral Bioavailability

Toceranib: Regulatory Exclusivity as the Only FDA-Approved Veterinary TKI for Canine Mast Cell Tumors

Toceranib phosphate (Palladia®) is distinguished by its unique regulatory status: it is the sole receptor tyrosine kinase inhibitor approved by the U.S. Food and Drug Administration (FDA) for veterinary use, specifically for the treatment of Patnaik grade II or III, recurrent, cutaneous mast cell tumors in dogs [1]. This approval, granted in 2009 under NADA 141-295, provides a level of regulatory oversight and quality assurance that is not available for off-label use of human TKIs in canine patients [2]. The FDA-reviewed safety and efficacy data package for this specific indication establishes a benchmark for expected clinical performance and adverse event management that is not defined for alternative agents [3].

FDA Approval Veterinary Oncology Mast Cell Tumor

Optimal Research and Industrial Application Scenarios for Toceranib (CAS 356068-94-5)


Veterinary Clinical Trials for Canine Mast Cell Tumors

Toceranib is the reference standard for clinical trials evaluating new therapies for canine mast cell tumors. Its established clinical response rate of approximately 50% and FDA-approved indication provide a validated comparator arm for randomized controlled studies [1]. The well-characterized pharmacokinetic profile supports standardized dosing and reduces variability in trial outcomes [2].

Canine Hepatocellular Carcinoma Research and Drug Repurposing

Given its superior in vitro activity against canine HCC cell lines compared to sorafenib, toceranib is a compelling candidate for further development as a therapy for canine liver cancer [3]. Its established safety and pharmacokinetic profile in dogs make it a strong lead compound for repurposing studies in human HCC, potentially offering a new therapeutic option for this challenging malignancy [3].

Comparative Oncology Studies of Angiogenesis Inhibition

Toceranib's distinct kinase selectivity profile, particularly its high affinity for VEGFR2 compared to sunitinib, positions it as a valuable tool for comparative oncology research [4][5]. Studies comparing the antiangiogenic effects and tumor vascular normalization properties of toceranib versus sunitinib in spontaneous canine tumor models can yield insights translatable to human oncology [4].

Personalized Chemosensitivity-Guided Therapy in Canine GIST

The chemosensitivity assay data showing that imatinib outperformed toceranib in a specific canine GIST case underscores the importance of personalized drug selection [6]. Toceranib remains a viable option for canine GISTs that are resistant to or intolerant of imatinib, and procurement for such assay-guided, individualized treatment protocols is justified [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Toceranib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.